Guanidinoethyl disulfide

Vue d'ensemble

Description

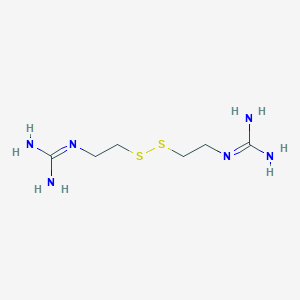

Le disulfure de guanidinoéthyle est un composé chimique de formule moléculaire C6H16N6S2. Il est connu pour sa structure unique, qui comprend deux groupes guanidine liés par une liaison disulfure.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le disulfure de guanidinoéthyle peut être synthétisé à partir du dihydrobromure de 2-(2-aminoéthyl)isothiourée. La réaction implique l'oxydation du dérivé de la thiourée pour former la liaison disulfure. Les conditions réactionnelles comprennent généralement l'utilisation d'un agent oxydant tel que le peroxyde d'hydrogène ou l'iode dans un solvant aqueux ou organique .

Méthodes de production industrielle

Dans les milieux industriels, la production de disulfure de guanidinoéthyle peut impliquer des processus d'oxydation à grande échelle. Le choix de l'agent oxydant et du solvant peut varier en fonction du rendement et de la pureté souhaités du produit final. La réaction est généralement effectuée sous des conditions de température et de pression contrôlées pour garantir des résultats optimaux .

Analyse Des Réactions Chimiques

Types de réactions

Le disulfure de guanidinoéthyle subit plusieurs types de réactions chimiques, notamment :

Oxydation : La liaison disulfure peut être oxydée davantage pour former des acides sulfoniques.

Réduction : La liaison disulfure peut être réduite pour former des thiols.

Substitution : Les groupes guanidine peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

Réduction : Des agents réducteurs tels que le dithiothréitol ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent réagir avec les groupes guanidine en conditions basiques.

Principaux produits formés

Oxydation : Acides sulfoniques.

Réduction : Thiols.

Substitution : Divers dérivés de la guanidine substitués.

Applications de la recherche scientifique

Chimie

En chimie, le disulfure de guanidinoéthyle est utilisé comme réactif dans la synthèse d'autres composés contenant de la guanidine. Sa structure unique lui permet de participer à une variété de réactions chimiques, ce qui en fait un outil précieux pour la synthèse organique .

Biologie

En recherche biologique, le disulfure de guanidinoéthyle a été étudié pour son potentiel en tant qu'inhibiteur de la synthase d'oxyde nitrique. Cette enzyme joue un rôle crucial dans la production d'oxyde nitrique, une molécule de signalisation impliquée dans divers processus physiologiques .

Médecine

Le disulfure de guanidinoéthyle s'est avéré prometteur en tant qu'agent thérapeutique en raison de sa capacité à inhiber la formation de produits finaux de glycation avancée (AGE). Ces produits sont associés au vieillissement et aux complications liées au diabète .

Industrie

Dans les applications industrielles, le disulfure de guanidinoéthyle est utilisé dans la production de produits chimiques de spécialité et comme stabilisateur dans certaines formulations .

Mécanisme d'action

Le disulfure de guanidinoéthyle exerce ses effets principalement par l'inhibition de la synthase d'oxyde nitrique. Cette enzyme catalyse la production d'oxyde nitrique à partir de la L-arginine. En inhibant cette enzyme, le disulfure de guanidinoéthyle réduit les niveaux d'oxyde nitrique, ce qui peut avoir divers effets physiologiques. Le composé interagit avec le site actif de l'enzyme, empêchant la conversion de la L-arginine en oxyde nitrique .

Applications De Recherche Scientifique

Chemistry

In chemistry, guanidinoethyldisulfide is used as a reagent in the synthesis of other guanidine-containing compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis .

Biology

In biological research, guanidinoethyldisulfide has been studied for its potential as an inhibitor of nitric oxide synthase. This enzyme plays a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes .

Medicine

Guanidinoethyldisulfide has shown promise as a therapeutic agent due to its ability to inhibit the formation of advanced glycation end-products (AGEs). These products are associated with aging and diabetes-related complications .

Industry

In industrial applications, guanidinoethyldisulfide is used in the production of specialty chemicals and as a stabilizer in certain formulations .

Mécanisme D'action

Guanidinoethyldisulfide exerts its effects primarily through the inhibition of nitric oxide synthase. This enzyme catalyzes the production of nitric oxide from L-arginine. By inhibiting this enzyme, guanidinoethyldisulfide reduces the levels of nitric oxide, which can have various physiological effects. The compound interacts with the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .

Comparaison Avec Des Composés Similaires

Composés similaires

Mercaptan de guanidinoéthyle : Structure similaire mais contient un groupe thiol au lieu d'une liaison disulfure.

Bis(2-guanidinoéthyl)disulfure : Un autre composé de guanidine contenant du disulfure avec des propriétés similaires.

Guanidinoethyldisulfide : Un composé étroitement lié avec de légères variations de structure.

Unicité

Le disulfure de guanidinoéthyle est unique en raison de sa liaison disulfure spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber la synthase d'oxyde nitrique avec sélectivité envers l'isoforme inductible le distingue des autres composés similaires .

Activité Biologique

Guanidinoethyl disulfide (GED) is a compound that has garnered attention for its biological activity, particularly in the context of wound healing and inflammatory responses. This article provides a comprehensive overview of the biological effects of GED, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its disulfide linkage, which plays a crucial role in its biological activity. The compound acts primarily as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) during inflammatory responses. Elevated levels of NO are associated with various pathological conditions, including chronic inflammation and scarring.

- Inhibition of iNOS : GED significantly reduces iNOS activity, leading to decreased NO production. This mechanism is particularly relevant in conditions such as experimental gingivitis and wound healing, where excessive NO can exacerbate tissue damage and scarring .

- Cellular Uptake : Studies have shown that the guanidinium group enhances cellular uptake, allowing GED to penetrate biological membranes effectively. This property is critical for its therapeutic applications .

In Vitro and In Vivo Studies

Research has demonstrated the efficacy of GED in various models:

In Vitro Studies

- Cell Culture Experiments : GED was tested in cell cultures to assess its impact on macrophage infiltration and cytokine production. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with GED .

In Vivo Studies

- Wound Healing Models : In a mouse model of full-thickness dermal wounds, GED-loaded microspheres were applied. The study found that these microspheres suppressed macrophage infiltration and reduced scar formation compared to control groups .

Data Table: Efficacy of GED in Wound Healing Models

Case Study 1: Experimental Gingivitis

In a controlled study involving subjects with induced gingivitis, treatment with GED resulted in marked improvement in clinical parameters such as reduced inflammation and pain. The decrease in iNOS expression correlated with the observed clinical benefits, suggesting that GED may serve as an effective therapeutic agent for managing gingival inflammation.

Case Study 2: Scar Formation After Surgery

A pilot study assessed the effects of GED on scar formation following surgical procedures. Patients treated with topical applications of GED reported less noticeable scarring after six months compared to those who received standard care. Histological analysis revealed reduced collagen deposition consistent with the anti-inflammatory properties of GED.

Propriétés

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMTXMJNHRISQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15086-17-6 (di-hydrobromide) | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40910255 | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-13-5 | |

| Record name | N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-guanidinoethyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.